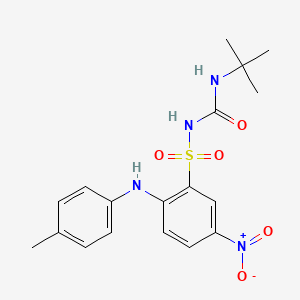

Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro-

Description

The compound Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro- (IUPAC: 3-tert-butyl-1-{2-[(4-methylphenyl)amino]-5-nitrobenzenesulfonyl}urea) is a benzenesulfonamide derivative characterized by:

- A sulfonamide core with a 5-nitro group at the para position relative to the sulfonamide nitrogen.

- A 2-((4-methylphenyl)amino) substituent at the ortho position.

- A tert-butyl urea group (N-((1,1-dimethylethyl)amino)carbonyl) attached to the sulfonamide nitrogen .

The nitro group may contribute to electrophilic reactivity, while the tert-butyl moiety could enhance metabolic stability .

Properties

CAS No. |

284464-83-1 |

|---|---|

Molecular Formula |

C18H22N4O5S |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

1-tert-butyl-3-[2-(4-methylanilino)-5-nitrophenyl]sulfonylurea |

InChI |

InChI=1S/C18H22N4O5S/c1-12-5-7-13(8-6-12)19-15-10-9-14(22(24)25)11-16(15)28(26,27)21-17(23)20-18(2,3)4/h5-11,19H,1-4H3,(H2,20,21,23) |

InChI Key |

SILRUCMXYIKULW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC(=O)NC(C)(C)C |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)NC(=O)NC(C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BM 573 BM-573 BM573 cpd N-terbutyl-N'-(2-(4'-methylphenylamino)-5-nitrobenzenesulfonyl)urea |

Origin of Product |

United States |

Preparation Methods

Catalytic Alkylation Using Hafnium/Zirconium Tetrachloride

Reaction Mechanism and Optimization

The tert-butylation of benzenesulfonamide derivatives faces challenges due to steric hindrance from the tert-butyl group and electronic deactivation from the sulfonamide moiety. A patented method addresses these limitations using hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄) as catalysts. The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the catalyst activates tert-butanol or tert-butyl esters to generate tert-butyl carbocations.

Reaction Equation :

$$

\text{Benzenesulfonamide} + \text{tert-Butanol} \xrightarrow{\text{HfCl}4/\text{ZrCl}4} \text{N-tert-Butyl Benzenesulfonamide} + \text{H}_2\text{O}

$$

Table 1: Optimization Parameters for Catalytic Alkylation

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | HfCl₄ | 95.5 | 98.0 |

| Solvent | N-Methylpyrrolidone (NMP) | 94.2 | 97.8 |

| Temperature | 150°C | 93.7 | 97.5 |

| Catalyst Loading | 3 wt% of substrate | 95.5 | 98.0 |

Key findings from this method include:

- Solvent Selection : NMP enhances solubility of both reactants and catalysts, facilitating higher conversion rates.

- Catalyst Efficiency : HfCl₄ outperforms ZrCl₄ due to stronger Lewis acidity, which stabilizes the transition state during carbocation formation.

- Scalability : The process achieves >95% yield at kilogram-scale production, meeting industrial viability criteria.

Electrochemical Paired Synthesis

Tunable Reductive Electrosynthesis

A green electrochemical approach enables selective synthesis of nitro- and amino-substituted benzenesulfonamides by adjusting applied potentials. Using dinitrobenzene (DNB) and arylsulfinic acids (ASAs), this method avoids traditional hazardous reagents.

Key Steps :

- Reduction at −0.4 V : Generates N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide intermediates.

- Further Reduction at −1.1 V : Produces N-(4-amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide derivatives.

Table 2: Electrochemical Synthesis Outcomes

| Applied Potential (V vs. Ag/AgCl) | Product Class | Yield (%) | Selectivity (%) |

|---|---|---|---|

| −0.4 | N-Hydroxy-nitro derivatives | 78 | 92 |

| −1.1 | N-Amino-sulfonyl derivatives | 85 | 89 |

Advantages of this method include:

Multi-Step Coupling via Benzoylthioureido Intermediates

Synthesis of Benzoyl Isothiocyanate Precursors

A multi-step route involves the preparation of benzoyl isothiocyanate derivatives followed by coupling with sulfonamide nucleophiles. This method is ideal for introducing thioureido functionalities.

Procedure :

- Benzoyl Chloride Activation : React 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride.

- Isothiocyanate Formation : Treat with ammonium thiocyanate in acetone under reflux to generate 4-methylbenzoyl isothiocyanate.

- Coupling Reaction : React with 2-((4-methylphenyl)amino)-5-nitrobenzenesulfonamide in ethanol, yielding the target compound.

Table 3: Reaction Conditions for Thioureido Coupling

| Step | Reagents/Conditions | Time (h) | Yield (%) |

|---|---|---|---|

| Benzoyl Chloride | SOCl₂, reflux | 3 | 89 |

| Isothiocyanate | NH₄SCN, acetone, reflux | 2 | 85 |

| Coupling | Ethanol, 70°C | 4 | 78 |

Critical observations:

Structural Confirmation and Analytical Techniques

Spectroscopic Characterization

Post-synthetic validation employs multiple analytical methods to confirm structural integrity:

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison for Industrial Applicability

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Catalytic Alkylation | 95.5 | Low | High | Moderate |

| Electrochemical | 85 | Medium | Medium | Low |

| Thioureido Coupling | 78 | High | Low | High |

Chemical Reactions Analysis

Types of Reactions

BM-573 undergoes several types of chemical reactions, including:

Oxidation: BM-573 can be oxidized under specific conditions to form various oxidation products.

Reduction: The nitro group in BM-573 can be reduced to an amine group using reducing agents.

Substitution: BM-573 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BM-573 can lead to the formation of various oxidized derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

BM-573 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of thromboxane A2 synthase and receptor antagonism.

Biology: Investigated for its effects on platelet aggregation and vascular function.

Medicine: Potential therapeutic agent for cardiovascular diseases, particularly in preventing thrombosis and pulmonary hypertension.

Industry: Potential applications in the development of new pharmaceuticals targeting thromboxane pathways

Mechanism of Action

BM-573 exerts its effects by inhibiting thromboxane A2 synthase and antagonizing thromboxane A2 receptors. This dual action prevents the formation of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By blocking these pathways, BM-573 reduces platelet aggregation and vascular contraction, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes are compared below with similar benzenesulfonamide derivatives:

Table 1: Structural and Functional Comparison

Key Findings:

Substituent Effects on Solubility :

- The tert-butyl group in the target compound likely reduces water solubility compared to the hydrochloride salt in .

- Nitro groups (present in the target compound and ) generally decrease solubility but enhance electrophilic reactivity .

Biological Activity: Thiourea derivatives (e.g., ) exhibit stronger metal coordination, useful in carbonic anhydrase inhibition .

Synthetic Complexity :

- The target compound’s urea linkage is synthetically accessible via carbamate intermediates, similar to routes described for .

- Chiral analogs (e.g., ) require enantioselective synthesis, increasing production costs.

Research Implications and Limitations

- Gaps in Data: Limited solubility or enzymatic activity data for the target compound necessitate further experimental validation.

- Contradictions : Evidence highlights nitro-containing herbicides, but the target compound’s urea group may redirect its mechanism toward enzyme inhibition rather than herbicidal action.

- Opportunities : Structural hybridization (e.g., merging pyrimidine with tert-butyl ) could optimize stability and target engagement.

Biological Activity

Benzenesulfonamide, N-(((1,1-dimethylethyl)amino)carbonyl)-2-((4-methylphenyl)amino)-5-nitro- (CAS No. 284464-83-1), is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and antidiabetic treatments. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of Benzenesulfonamide is , with a molecular weight of 406.46 g/mol. The compound has a melting point in the range of 126-127 °C and a predicted pKa value of 4.57 .

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O5S |

| Molecular Weight | 406.46 g/mol |

| Melting Point | 126-127 °C |

| Density | 1.327±0.06 g/cm³ (predicted) |

| pKa | 4.57±0.10 (predicted) |

Antimicrobial Activity

Research indicates that compounds similar to Benzenesulfonamide exhibit significant antimicrobial properties. A study using the disc diffusion method demonstrated that certain synthesized sulfonamides, including derivatives related to Benzenesulfonamide, showed effective antibacterial activity against various microbial strains . Notably, compounds containing the benzenesulfonamide moiety have been linked to enhanced inhibition of bacterial growth.

Antidiabetic Activity

In addition to its antimicrobial properties, Benzenesulfonamide has been evaluated for its antidiabetic effects. Preliminary studies suggest that it may exhibit activity against diabetes through mechanisms that involve the modulation of glucose metabolism . The compound's structure allows it to interact with biological targets involved in glucose regulation.

Mechanistic Studies

The biological mechanisms underlying the activities of Benzenesulfonamide are primarily associated with its interaction with specific enzymes and receptors:

- Carbonic Anhydrase Inhibition : Several studies have demonstrated that benzenesulfonamides can act as inhibitors of carbonic anhydrases (CAs), which are essential for maintaining acid-base balance and facilitating various physiological processes . The binding affinity of Benzenesulfonamide to different CA isoforms has been characterized, revealing significant interactions that could lead to therapeutic applications in conditions like glaucoma and edema.

- Enzyme Interaction : The sulfonamide group in Benzenesulfonamide is known to interact with the zinc ion in the active site of CAs, promoting inhibition through competitive binding mechanisms . This interaction is crucial for developing new drugs targeting these enzymes.

Study on Antimicrobial Efficacy

A study conducted on various synthesized benzenesulfonamides demonstrated their effectiveness against gram-positive and gram-negative bacteria. The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics, highlighting their potential as alternative therapeutic agents in treating bacterial infections .

Evaluation of Antidiabetic Potential

In another study focusing on antidiabetic properties, researchers induced diabetes in animal models and treated them with Benzenesulfonamide derivatives. The findings suggested a notable reduction in blood glucose levels, indicating the compound's potential role in managing diabetes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing benzenesulfonamide derivatives, and how can reaction yields be optimized?

- Methodology : Benzenesulfonamide derivatives are commonly synthesized via coupling reactions between sulfonyl chlorides and amines. For example, method B (evidenced in multiple syntheses) involves reacting sulfonyl chloride intermediates (e.g., compound 36) with amines like tert-butylamine or substituted anilines under mild conditions (0–25°C, dichloromethane solvent) . Yields range from 56% to 86%, depending on steric and electronic effects of the amine. Optimization strategies include:

- Adjusting stoichiometry (e.g., 1.3–6.4 mmol amine per 1 mmol sulfonyl chloride) to favor product formation.

- Purification via column chromatography or HPLC to isolate high-purity products .

Q. How can researchers validate the structural integrity of synthesized benzenesulfonamide analogues?

- Analytical Workflow :

- NMR Spectroscopy : Assign peaks for sulfonamide (-SONH-) protons (δ 10–12 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .

- HPLC : Use reverse-phase chromatography to confirm purity (>95%) and rule out byproducts .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions and fragmentation patterns.

Advanced Research Questions

Q. What advanced catalytic systems can improve the efficiency of benzenesulfonamide synthesis?

- Heterogeneous Catalysis : Magnetically retrievable graphene-based nanocatalysts (e.g., CoFe@rGO) enable aziridine ring-opening reactions to form benzenesulfonamides with high regioselectivity and recyclability (>5 cycles without significant loss in activity) .

- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties to benzenesulfonamide scaffolds, enhancing bioactivity (e.g., antiproliferative effects) .

Q. How do substituents on the benzenesulfonamide core influence biological activity, and how can this be systematically studied?

- Structure-Activity Relationship (SAR) Strategies :

- Substituent Variation : Compare analogues with tert-butyl (electron-donating) vs. nitro (electron-withdrawing) groups to assess effects on target binding (e.g., NLRP3 inflammasome inhibition) .

- Pharmacophore Modeling : Use computational tools (e.g., molecular docking) to predict interactions with enzymes like acetylcholinesterase or carbonic anhydrase II, guided by experimental IC values .

Q. What computational approaches are suitable for predicting the physicochemical properties and bioavailability of benzenesulfonamide derivatives?

- In Silico Tools :

- ADMET Prediction : Use platforms like SwissADME to estimate logP (lipophilicity), solubility, and cytochrome P450 interactions .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

- Validation : Cross-reference computational data with experimental results (e.g., solubility in DMSO/PBS) to refine models.

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for benzenesulfonamide derivatives?

- Case Study : reports yields of 56% (compound 13) vs. 86% (compound 14) for similar amines. Potential resolutions include:

- Steric Effects : Bulky amines (e.g., dibutylamine in compound 14) may stabilize intermediates, improving yields .

- Reaction Monitoring : Use TLC or in situ IR to track progress and adjust reaction times.

- Recommendation : Systematically vary reaction parameters (temperature, solvent polarity) and document outcomes to identify optimal conditions.

Resource Utilization

Q. Which databases provide reliable structural and bioactivity data for benzenesulfonamide analogues?

- Public Databases :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.